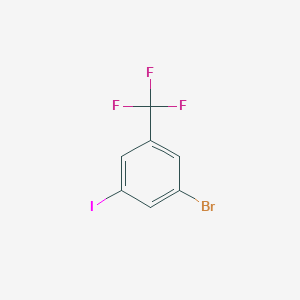

3-Bromo-5-iodobenzotrifluoride

Übersicht

Beschreibung

3-Bromo-5-iodobenzotrifluoride, also known as 1-bromo-3-iodo-5-trifluoromethyl-benzene, is a chemical compound with the molecular formula C7H3BrF3I and a molecular weight of 350.90 g/mol . This compound is primarily used in research and development within the fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-iodobenzotrifluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form the corresponding benzotrifluoride derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine.

Electrophilic Substitution: Bromine or iodine in the presence of a catalyst like iron(III) bromide.

Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura and Heck reactions.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzotrifluorides: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-iodobenzotrifluoride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the development of bioactive compounds and as a labeling reagent in biochemical assays.

Medicine: Plays a role in the synthesis of potential therapeutic agents.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-iodobenzotrifluoride involves its ability to undergo various chemical transformations. The bromine and iodine atoms act as reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical structures. These transformations are facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate species formed during reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-chlorobenzotrifluoride

- 3-Bromo-5-fluorobenzotrifluoride

- 3-Iodo-5-chlorobenzotrifluoride

Uniqueness

3-Bromo-5-iodobenzotrifluoride is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzotrifluorides. This dual halogenation allows for more versatile chemical modifications and the synthesis of a broader range of derivatives .

Biologische Aktivität

3-Bromo-5-iodobenzotrifluoride (C7H3BrF3I) is an organofluorine compound that has gained attention in recent years due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications in various biological contexts.

This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 297.00 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 481075-59-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies have indicated that this compound exhibits significant activity against certain types of cancer cells by modulating nicotinic acetylcholine receptors (nAChRs).

-

Nicotinic Acetylcholine Receptor Modulation :

- Research has shown that compounds similar to this compound can act as antagonists at nAChRs, particularly the α7 subtype. This interaction is associated with antiproliferative effects on cancer cells, such as glioblastoma and adenocarcinoma .

- A study demonstrated that specific modifications in the structure of related compounds could enhance their binding affinity and selectivity toward nAChR subtypes .

- Antitumor Activity :

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Glioblastoma Cells : A recent investigation assessed the impact of this compound on glioblastoma cells, revealing a significant reduction in cell viability at subnanomolar concentrations. The study concluded that the compound's ability to antagonize nAChRs played a crucial role in its antitumor effects .

- Adenocarcinoma Research : Another study focused on adenocarcinoma cells, where this compound exhibited potent antiproliferative activity. The results indicated that this compound could serve as a promising candidate for further development in cancer therapeutics .

Table 2: Biological Activity Summary

| Study Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Glioblastoma Study | U87MG | <10 | nAChR Antagonism |

| Adenocarcinoma Research | A549 | <20 | nAChR Antagonism |

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-5-iodobenzotrifluoride, and what methodological considerations ensure high purity?

Basic

The synthesis typically involves halogenation or cross-coupling strategies. For example:

- Halogen-exchange reactions : Sequential halogenation of benzotrifluoride derivatives using directed ortho-metalation (DoM) to introduce bromine and iodine at specific positions .

- Suzuki-Miyaura coupling : Using boronic acids (e.g., 5-bromo-3-iodophenylboronic acid) with trifluoromethyl-containing partners. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous solvents (THF/toluene) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity, as noted in Kanto Reagents’ protocols for analogous bromo-iodo compounds .

Q. How should researchers characterize this compound, and what spectroscopic discrepancies might arise?

Basic

Key characterization methods include:

- NMR : and NMR to confirm substitution patterns. Note that fluorine () coupling may split signals, complicating integration .

- Mass spectrometry (HRMS) : Validate molecular weight (expected m/z: ~345.89) and isotopic patterns (Br/I signatures) .

- X-ray crystallography : Resolve ambiguities in regiochemistry for solid-state structures .

Discrepancies : Unexpected splitting in NMR may indicate residual solvents or rotamers. Use DMSO-d₆ for solubility and decoupling experiments .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Basic

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as halogenated aromatics are prone to radical cleavage .

- Moisture control : Use desiccants (silica gel) in sealed containers; iodine substituents may hydrolyze in humid conditions .

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) and strong bases to prevent dehalogenation or trifluoromethyl group degradation .

Q. How does the electronic environment of this compound influence its regioselectivity in cross-coupling reactions?

Advanced

- Electron-withdrawing effects : The trifluoromethyl group directs electrophilic substitution to meta positions, while bromine/iodine act as ortho/para directors. DFT calculations (e.g., using B3LYP/6-31G*) can model charge distribution and predict reactive sites .

- Steric effects : Bulky substituents at the 3- and 5-positions may favor couplings at less hindered positions. Experimental validation via competitive reactions (e.g., Suzuki with varying boronic acids) is critical .

Q. How can computational chemistry optimize reaction pathways for this compound in drug synthesis?

Advanced

- Density Functional Theory (DFT) : Calculate activation energies for cross-coupling steps (e.g., Heck or Sonogashira) to identify rate-limiting stages. Correlation-energy functionals (e.g., B3LYP) model electron correlation effects in transition states .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction yields. Polar aprotic solvents (DMF, DMSO) often enhance catalyst turnover .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Advanced

- Case example : If observed reaction yields contradict DFT-predicted regioselectivity:

- Control experiments : Test alternative catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to rule out steric/electronic mismatches .

- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via in-situ IR or LC-MS .

- Data triangulation : Combine XRD (for structure), NMR (for purity), and computational validation to identify outliers .

Q. What applications in medicinal chemistry leverage this compound’s unique reactivity?

Basic

Eigenschaften

IUPAC Name |

1-bromo-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSDLIJKOZKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448600 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-59-6 | |

| Record name | 3-Bromo-5-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.